REACTION_CXSMILES
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[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:3]=1.[Br:13]Br>ClCCl>[Br:13][C:3]1[C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:5][NH:6][C:2]=1[CH3:1]
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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CC1=CC(=NN1)C1=CC=CC=C1
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Name
|
|
Quantity
|
8.08 g
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at room temperature for 2 h before quenching with aqueous Na2SO3 (10% w/w, 10 mL)
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The organic solvent was removed
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=NNC1C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |